
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Overview
Description
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched hydroxyalkylamine backbone. Its structure includes a hydroxyl group at the C1 position and two methyl substituents at the C2 position of the propan-2-yl moiety. This compound is widely utilized in organic synthesis and pharmaceutical research due to the Boc group’s stability under basic and nucleophilic conditions, which facilitates selective deprotection during multi-step syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl chloroformate with 1-amino-2-methylpropan-2-ol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-amino-2-methylpropan-2-ol in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add tert-butyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate serves as a building block for synthesizing complex molecules. Its unique functional groups allow it to participate in various reactions, including oxidation, reduction, and substitution.
Reaction Type | Example Reaction | Products |
---|---|---|
Oxidation | Hydroxyl to carbonyl | Carbonyl compound |
Reduction | Carbamate to amine | Amine |
Substitution | Tert-butyl group swap | Various substituted carbamates |
Biology
In biological research, this compound is utilized as a reagent in enzyme assays and biochemical studies. Its ability to interact with enzymes makes it valuable for studying enzyme kinetics and mechanisms.
Case Study: A study demonstrated the use of tert-butyl carbamate as a substrate for analyzing enzyme activity in metabolic pathways, highlighting its role in understanding enzyme function .
Medicine
This compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in drug development targeting specific enzymes or receptors.
Case Study: Researchers synthesized derivatives of this compound that exhibited hypotensive and antiarrhythmic effects, paving the way for new therapeutic agents .
Industry
In industrial applications, this compound is essential for producing specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules without affecting other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Carbamate Derivatives
The compound’s structural and functional analogs can be categorized based on substituent variations, including hydroxyl/amino group positioning, cycloalkyl modifications, and aromatic substitutions. Key comparisons are outlined below:
Substituent Variations in Hydroxy/Alkyl Groups
Key Observations :
- Hydroxyl vs.
- Branched vs. Cyclic Backbones : Cyclohexyl or cyclopentyl derivatives (e.g., compounds) exhibit increased steric hindrance and rigidity, which may affect their reactivity in coupling reactions compared to the flexible propan-2-yl backbone of the target compound .
Functional Group Stability and Reactivity
- Boc Deprotection : All analogs share the Boc group’s susceptibility to acidic conditions (e.g., trifluoroacetic acid), but steric environments vary. For example, cyclopentyl derivatives () may exhibit slower deprotection kinetics due to hindered access to the carbamate group .
- Hydroxyl Group Reactivity: The hydroxyl group in the target compound can undergo etherification or esterification, whereas amino-substituted analogs (e.g., ) are prone to nucleophilic acyl substitution, enabling diverse functionalization pathways .
Pharmaceutical Relevance
- Target Compound : Used as a precursor in kinase inhibitor syntheses, leveraging its hydroxyl group for downstream modifications .
- Aromatic Analogs: Derivatives like Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () demonstrate enhanced bioactivity in oncology, attributed to fluorinated aromatic moieties .
Physical Properties
- Melting Points: Hydroxyalkyl carbamates (e.g., derivatives) exhibit higher melting points (e.g., 163–166°C for aromatic analogs in ) compared to aminoalkyl analogs due to stronger intermolecular hydrogen bonding .
Biological Activity
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, commonly referred to as Boc-L-Alaninol, is a compound of significant interest in various fields, including medicinal chemistry, biochemistry, and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications supported by diverse research findings.
This compound has the molecular formula C₉H₁₉NO₃ and a CAS number of 102520-97-8. The compound features a tert-butyl group along with a hydroxy and carbamate functional group, which are critical for its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors due to the presence of its hydroxy and carbamate groups. These functional groups facilitate binding and modulation of enzymatic activity, making the compound valuable in biochemical studies and drug development.
Key Mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate access.
- Substrate for Enzyme Assays : It serves as a substrate in enzyme kinetics studies, helping to elucidate reaction mechanisms and enzyme behavior under different conditions.
1. Medicinal Chemistry
Research indicates that this compound may serve as a lead for developing new therapeutic agents. Its structure allows it to be modified for improved efficacy against specific biological targets.
2. Biochemical Studies
The compound is utilized in enzyme assays to study kinetics and mechanisms. Its ability to act as a protecting group for amines facilitates selective reactions necessary for understanding complex biochemical pathways .
3. Drug Development
This compound has been investigated for its potential in synthesizing pharmaceuticals, particularly in modifying amine functionalities in drug candidates .
Case Study: Enzyme Interactions
A study demonstrated that this compound interacts with serine proteases, showing competitive inhibition with a Ki value indicating moderate affinity. This interaction underscores its potential use in designing inhibitors for therapeutic purposes .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate?
Basic Research Question
A common approach involves carbamate coupling using 2-amino-2-methylpropan-1-ol and tert-butyl carbamate precursors. In one protocol, the reaction employs EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane (DCM), with DIPEA (N,N-diisopropylethylamine) as a base. The reaction is stirred for 48 hours at room temperature, yielding ~77% product after purification .
Q. How is this compound characterized structurally?
Basic Research Question
Key characterization techniques include:
- NMR spectroscopy for confirming regiochemistry and purity.
- X-ray crystallography for resolving stereochemical ambiguities. For example, SHELX software (SHELXL/SHELXS) is widely used for structure refinement, leveraging high-resolution data to generate ORTEP diagrams for visual validation of molecular geometry .
Q. What safety precautions are critical when handling this compound?
Basic Research Question
While specific toxicity data for this compound is limited, analogous tert-butyl carbamates require:
- Respiratory protection in poorly ventilated areas (e.g., NIOSH-approved masks).
- Skin/eye protection (gloves, goggles) to avoid irritation.
- Storage at room temperature , away from strong acids/bases due to potential decomposition .
Q. How can stereochemical challenges in carbamate synthesis be addressed?
Advanced Research Question
Stereoselective synthesis often employs asymmetric Mannich reactions or iodolactamization (e.g., for bicyclic intermediates). For instance, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can induce >90% enantiomeric excess (ee) in β-amino carbonyl derivatives, as demonstrated in related tert-butyl carbamate syntheses .
Q. How are discrepancies in crystallographic data resolved?
Advanced Research Question
Conflicting crystal structure reports require:
- Data re-refinement using SHELXL, adjusting parameters like thermal displacement or hydrogen bonding.
- Validation via R-factor analysis (e.g., R1 < 5% for high confidence).
- Cross-referencing with computational models (DFT) to verify bond lengths/angles .
Q. What strategies optimize reaction yields in carbamate formation?
Advanced Research Question
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency.
- Reagent stoichiometry : A 1.2:1 molar ratio of EDC-HCl to substrate minimizes side reactions.
- Temperature control : Prolonged room-temperature reactions improve conversion rates without epimerization .
Q. How should conflicting toxicity data be interpreted?
Advanced Research Question
Discrepancies in acute toxicity (e.g., LD50 values) may arise from:
- Impurity profiles : Trace reactants (e.g., unreacted amines) skew results.
- Assay variability : Use standardized OECD guidelines for in vitro/in vivo tests.
- Cross-referencing GHS hazard classifications (e.g., IARC/OSHA guidelines) for harmonization .
Q. What are the solubility challenges, and how are they mitigated?
Advanced Research Question
This carbamate is sparingly soluble in water but dissolves in DMSO or THF . For biological assays, co-solvents (e.g., PEG-400) or nanoparticle encapsulation enhance bioavailability. Solubility parameters (Hansen solubility sphere) can be modeled computationally to predict optimal solvents .
Q. How is green chemistry applied to carbamate synthesis?
Advanced Research Question
- Solvent-free mechanochemical synthesis : Reduces waste.
- Biocatalytic routes : Lipases or esterases enable water-mediated coupling at ambient conditions.
- Recyclable catalysts : Immobilized enzymes or magnetic nanoparticles improve atom economy .
Q. What mechanistic insights exist for carbamate bond formation?
Advanced Research Question
Mechanistic studies (e.g., kinetic isotope effects or DFT calculations ) reveal:
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYTQQSTIUXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561873 | |
Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102520-97-8 | |
Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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